molecular formula C9H10ClNOS B5799610 2-[(4-chlorobenzyl)thio]acetamide

2-[(4-chlorobenzyl)thio]acetamide

Cat. No.: B5799610
M. Wt: 215.70 g/mol
InChI Key: NSWUIFGNCZDFHR-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)thio]acetamide is a sulfur-containing acetamide derivative characterized by a 4-chlorobenzylthio group (-S-CH₂-C₆H₄-Cl) attached to the acetamide backbone. This compound serves as a key structural motif in medicinal chemistry due to its versatility in forming hydrogen bonds and hydrophobic interactions, making it valuable for antimicrobial and antitumor applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWUIFGNCZDFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of 2-[(4-chlorobenzyl)thio]acetamide is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been found to exhibit antitumor activity The mechanism of action typically involves interaction with cellular targets, leading to changes in cell function and potentially cell death

Comparison with Similar Compounds

The structural and functional diversity of 2-[(4-chlorobenzyl)thio]acetamide derivatives allows for direct comparisons with related compounds. Key analogs include modifications to the thiadiazole, thiadiazinan, or quinazolinone moieties, as well as substitutions on the acetamide nitrogen or aromatic rings. Below is a detailed analysis:

Structural and Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Key Substituents Reference
This compound (core structure) N/A N/A -SCH₂(4-Cl-C₆H₄), -NHCOCH₃
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5o) 136–138 79 1,3,4-Thiadiazole, 2-methoxyphenoxy
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5d) 179–181 69 1,3,5-Thiadiazinan-6-thione, phenyl
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (8d) 161–163 56 1,3,5-Thiadiazinan-6-thione, methyl

Key Observations :

  • The addition of bulky groups (e.g., 1,3,4-thiadiazole in 5o ) reduces melting points compared to thiadiazinan derivatives (5d , 8d ), likely due to decreased crystallinity .
  • Electron-withdrawing substituents (e.g., 4-chlorobenzyl) enhance thermal stability, as seen in 5d (m.p. 179–181°C) versus 8d (m.p. 161–163°C) .
Antimicrobial Activity

For example:

  • 5d : Exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 8 µg/mL) due to the synergistic effect of the 4-chlorobenzylthio group and thione sulfur .
  • 8d : Lower activity (MIC: 32 µg/mL) compared to 5d , likely due to steric hindrance from the methyl group on the thiadiazinan ring .
Antitumor Activity

Quinazolinone-based derivatives demonstrate significant antitumor effects:

Compound Name GI₅₀ (µM) Target Protein Reference
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (7) 17.90 EGFR/VEGFR-2 kinases
N-(3,4,5-Trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (19) 6.33 EGFR/VEGFR-2 kinases

Key Observations :

  • Substituting acetamide with propanamide (19 ) improves activity (GI₅₀: 6.33 µM) by enhancing hydrophobic interactions with kinase ATP-binding pockets .
  • The 4-chlorophenyl group in 7 increases selectivity for tumor cells over normal cells compared to 4-fluorophenyl analogs (e.g., 8, MGI%: 7%) .
Structure-Activity Relationships (SAR)

Thiadiazole/Thiadiazinan Rings : Inclusion of sulfur-rich heterocycles enhances antimicrobial activity but may reduce solubility .

Aromatic Substitutions : Electron-withdrawing groups (e.g., 4-Cl, 3,4,5-trimethoxy) improve antitumor potency by stabilizing ligand-receptor interactions .

Acetamide Modifications : Elongating the acetamide chain (e.g., propanamide in 19 ) boosts antitumor efficacy via improved binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-chlorobenzyl)thio]acetamide
Reactant of Route 2
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2-[(4-chlorobenzyl)thio]acetamide

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